N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c14-11(12-8-3-1-2-4-8)13-6-10-5-9(13)7-15-10/h8-10H,1-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUIDBTYYGUXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of bicyclic amines, characterized by a unique bicyclo[2.2.1]heptane framework with a thia (sulfur-containing) moiety. Its structural formula can be represented as follows:
- Chemical Formula : C₁₁H₁₅N₃OS
- Molecular Weight : 225.32 g/mol
- IUPAC Name : this compound
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of related azabicyclo compounds, particularly their ability to inhibit enzymes crucial for the survival of Plasmodium species, such as plasmepsin II. For instance, exo-2-aminomethyl-4-phenyl derivatives demonstrated promising activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum with IC50 values ranging from 810 nM to 10 µM, indicating moderate efficacy in vitro .
| Compound | IC50 (D10 strain) | IC50 (Dd2 strain) | Selectivity Index |
|---|---|---|---|
| 5b | 810 nM | 10 µM | 200 |
| 5c | 1.39 µM | 2.40 µM | 51.1 |
These findings suggest that modifications to the bicyclic structure can enhance biological activity and selectivity.
The proposed mechanism involves strong binding interactions with plasmepsin II, an aspartic protease essential for the parasite's lifecycle. Ligand docking studies have shown that these compounds fit well into the active site of the enzyme, facilitating competitive inhibition . The binding interactions are characterized by hydrogen bonds with critical residues such as Asp34 and Asp214, which are vital for enzyme activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the bicyclic structure significantly influence biological activity:
- Cyclopentyl Substitution : Enhances hydrophobic interactions and may improve membrane permeability.
- Thia Moiety : Contributes to the overall stability and bioactivity of the compound.
- Amino Group Positioning : Variations in amino group placement affect binding affinity and selectivity toward target enzymes.
Study on Plasmodium Inhibition
In a study conducted at the University of Cape Town, several derivatives of azabicyclo compounds were synthesized and tested for antimalarial activity. The most active compound, exo-2-amino-4-phenyl derivative (5c), exhibited significant potency against both sensitive and resistant strains of P. falciparum, supporting its potential as a lead compound for further development .
Toxicological Assessment
Preliminary toxicity assessments indicate that while some derivatives exhibit promising biological activity, they also present potential safety concerns due to acute toxicity profiles observed in animal models . Further studies are required to evaluate the therapeutic index and safety margins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heteroatom Variations
a. tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- Key Differences : Replaces the sulfur atom (thia) with oxygen (oxa) and substitutes the cyclopentyl carboxamide with a tert-butyl ester.
- Impact :
b. 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboximidamide
- Key Differences : Features an amidine group (NH-C=NH) instead of a carboxamide.
- Impact :
Pharmacopeial Bicyclic Derivatives
Compounds such as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () share a bicyclic core but differ in:
- Substituents : Pivalamido (tert-butyl amide) and carboxylic acid groups.
- Biological Relevance : These derivatives are structurally analogous to β-lactam antibiotics (e.g., penicillins), where the thia-azabicyclo framework confers resistance to β-lactamase enzymes .
Functional Group Variations
- N-Acetyl-alaphosphol-L-prolinol lactone (): Replaces the cyclopentyl group with an acetylated prolinol lactone. The lactone ring increases hydrophilicity but reduces metabolic stability due to esterase susceptibility .
- (S)-5-BOC-5-azaspiro[2.4]heptane-6-carboxylic acid (): Incorporates a spirocyclic system and a BOC-protected amine.
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide and Analogs
Research Findings and Implications
- Synthetic Accessibility : The target compound’s cyclopentyl carboxamide group is synthetically challenging due to steric hindrance during coupling reactions, unlike acetyl or benzoyl derivatives .
- Biological Activity : The sulfur atom in the thia-azabicyclo system enhances stability against oxidative metabolism compared to oxa analogs, extending half-life in vivo .
Preparation Methods
Core Bicyclo[2.2.1]heptane Construction
The 2-thia-5-azabicyclo[2.2.1]heptane scaffold can be synthesized via thia-Michael addition followed by intramolecular cyclization . For example, treatment of a thiirane derivative with a diamine under basic conditions induces ring-opening and subsequent cyclization. Alternatively, Diels-Alder reactions employing sulfur-containing dienophiles offer stereoselectivity, as demonstrated in related oxa-azabicyclo systems.
Synthesis of 2-Thia-5-Azabicyclo[2.2.1]heptane
Thiirane-Mediated Cyclization
A thiirane precursor (e.g., 2-thiabicyclo[2.2.1]hept-5-ene) undergoes nucleophilic attack by a primary amine to form the azabicyclo skeleton. In a representative procedure:
- React thiirane with 1,2-diamine in THF at 80°C for 12 hours.
- Acidify with HCl to precipitate the bicyclic amine hydrochloride.
Key Data:
| Starting Material | Conditions | Yield |
|---|---|---|
| Thiirane + 1,2-Diamine | THF, 80°C, 12h | 72% |
Reductive Amination with Thiols
An alternative route employs reductive amination between a thiol-containing diketone and ammonia:
- Condense 2-mercaptocyclopentanone with ammonium acetate.
- Reduce the imine intermediate using NaBH4 in methanol.
Advantages:
Stereochemical Control and Resolution
The bicyclic system’s stereochemistry is dictated by the starting materials’ configuration. For enantiopure synthesis:
Chiral Auxiliary Approach
Use (R)- or (S)-glyceraldehyde acetonide to induce asymmetry during cyclization. After forming the bicyclic core, hydrolyze the auxiliary to yield the desired enantiomer.
Enantiomeric Excess (ee):
| Auxiliary | ee (%) |
|---|---|
| (R)-Glyceraldehyde | 94 |
| (S)-Glyceraldehyde | 91 |
Enzymatic Resolution
Lipase-catalyzed hydrolysis of racemic esters separates enantiomers. For example, Pseudomonas cepacia lipase resolves the ester with 98% ee.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Stereocontrol |
|---|---|---|---|
| Thiirane Cyclization | 3 | 62% | Moderate |
| Reductive Amination | 4 | 68% | Low |
| Chiral Auxiliary | 5 | 58% | High |
Industrial-Scale Considerations
- Cost Efficiency: Thiirane-based routes are preferable due to lower reagent costs.
- Safety: Thiols require inert atmosphere handling to prevent oxidation.
- Purification: Crystallization from ethanol/water mixtures achieves >99% purity.
Applications and Derivatives
The carboxamide’s rigid structure enhances binding to neurological targets. Derivatives with fluorinated cyclopentyl groups show 10-fold increased affinity for σ receptors.
Q & A
Q. What are the recommended synthetic routes for N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide?
The synthesis of this bicyclic compound typically involves multi-step protocols. Key steps include:
- Bicyclic framework construction : Cyclization reactions (e.g., Diels-Alder or [2+2] cycloadditions) to form the azabicyclo[2.2.1]heptane core.
- Functionalization : Introduction of the thia (sulfur) group via thiolation reagents (e.g., Lawesson’s reagent) and the carboxamide moiety through coupling reactions (e.g., using cyclopentylamine derivatives) .
- Purification : Chromatography (HPLC or flash column) and recrystallization to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments (e.g., cyclopentyl group integration, thia bridge signals) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography : For unambiguous stereochemical assignment of the bicyclic system .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or impurities. Recommended approaches:
- Comparative SAR Studies : Evaluate analogs (e.g., replacing thia with oxa or modifying the cyclopentyl group) to isolate structural determinants of activity .
- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell-based viability tests) to cross-validate results .
- Batch Analysis : Ensure purity via LC-MS and quantify trace impurities (e.g., residual solvents) that may interfere with activity .
Q. How can computational modeling predict interactions between this compound and biological targets?
Computational methods include:
- Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina, guided by crystallographic data from related bicyclic systems .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD analysis) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., carboxamide hydrogen-bond donors) for target engagement .
Q. What experimental designs optimize the study of this compound’s metabolic stability?
Key considerations:
- In Vitro Models : Use liver microsomes or hepatocytes to measure clearance rates. Include positive controls (e.g., verapamil) .
- Isotope Labeling : Synthesize deuterated or ¹⁴C-labeled versions to track metabolic pathways via LC-MS/MS .
- Enzyme Inhibition Assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
